6,6'-Methylenebis-1,3-benzodioxol-5-ol

Catalog No.
S1530586
CAS No.
78188-48-4
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6'-Methylenebis-1,3-benzodioxol-5-ol

CAS Number

78188-48-4

Product Name

6,6'-Methylenebis-1,3-benzodioxol-5-ol

IUPAC Name

6-[(6-hydroxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-ol

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2

InChI Key

PMMQCXVUBOIIPG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O

Synonyms

Bis(5-hydroxy-1,3-benzodioxo6-yl)methane;

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O

6,6'-Methylenebis-1,3-benzodioxol-5-ol is an organic compound that belongs to the class of benzodioxoles, characterized by its unique molecular structure which includes two benzodioxole moieties linked by a methylene bridge. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The presence of hydroxyl groups in its structure enhances its reactivity and solubility in polar solvents, making it a subject of interest in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: Reaction with carboxylic acids can yield esters, which may enhance the compound's lipophilicity.
  • Alkylation: The compound can undergo alkylation reactions, particularly at the hydroxyl positions, to form more complex derivatives.

These reactions are critical for modifying the compound's properties for specific applications.

Research indicates that 6,6'-Methylenebis-1,3-benzodioxol-5-ol exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which is beneficial for preventing oxidative stress-related diseases.
  • Antimicrobial Activity: The compound demonstrates inhibitory effects against various bacterial strains, indicating potential use as a natural preservative or therapeutic agent.
  • Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers, contributing to its potential in treating inflammatory conditions.

These biological activities make it a valuable candidate for further pharmacological studies.

Several methods have been reported for synthesizing 6,6'-Methylenebis-1,3-benzodioxol-5-ol:

  • Condensation Reactions: The compound can be synthesized through the condensation of catechol derivatives with formaldehyde under acidic conditions.
  • Hydroxymethylation: This involves the reaction of 1,3-benzodioxole with formaldehyde in the presence of a catalyst to introduce the methylene bridge.
  • Reduction Reactions: Starting from corresponding dioxole derivatives, reduction reactions can yield the desired hydroxylated product.

Each method offers varying yields and purity levels, influencing the choice of synthesis based on application needs.

6,6'-Methylenebis-1,3-benzodioxol-5-ol has several promising applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it could be developed into drugs targeting oxidative stress-related diseases.
  • Cosmetics: Its ability to act as a natural antioxidant makes it suitable for inclusion in skincare formulations.
  • Agriculture: The antimicrobial properties suggest potential use as a natural pesticide or preservative in agricultural products.

These applications highlight its versatility across different industries.

Interaction studies involving 6,6'-Methylenebis-1,3-benzodioxol-5-ol have focused on its effects on biological systems:

  • Drug Interactions: Preliminary studies indicate that this compound may enhance the efficacy of certain antibiotics when used in combination therapies.
  • Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in metabolic pathways, suggesting potential roles in drug metabolism and detoxification processes.

Further research is needed to fully understand these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 6,6'-Methylenebis-1,3-benzodioxol-5-ol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1,3-BenzodioxoleContains benzodioxole moietySimple structure without additional hydroxyls
2-HydroxybenzodioxoleHydroxyl group presentIncreased solubility and potential reactivity
Methylenedioxyphenyl compoundsMethylene bridge presentOften exhibit psychoactive properties
4-MethoxybenzodioxoleMethoxy group presentEnhanced lipophilicity and altered biological activity

Uniqueness of 6,6'-Methylenebis-1,3-benzodioxol-5-ol

The uniqueness of 6,6'-Methylenebis-1,3-benzodioxol-5-ol lies in its dual hydroxylated benzodioxole structure combined with a methylene bridge. This configuration not only enhances its biological activity but also differentiates it from other similar compounds that may lack one or more functional groups or structural features. Its specific reactivity patterns and biological effects make it a distinct entity worthy of further exploration in both synthetic and medicinal chemistry contexts.

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Wikipedia

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Dates

Last modified: 02-18-2024

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